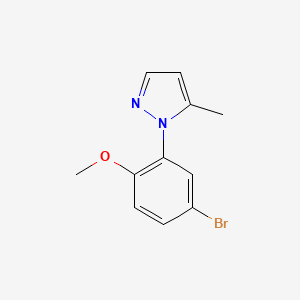![molecular formula C10H14BrNS B11791268 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11791268.png)
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation would yield a sulfoxide or sulfone.
Scientific Research Applications
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, including polymers and organic semiconductors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds such as:
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound lacks the isopropyl group, which may affect its reactivity and biological activity.
5-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
The presence of both the bromine atom and the isopropyl group in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
Molecular Formula |
C10H14BrNS |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-bromo-5-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H14BrNS/c1-7(2)12-4-3-9-8(6-12)5-10(11)13-9/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
CCPJRINJZZVGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


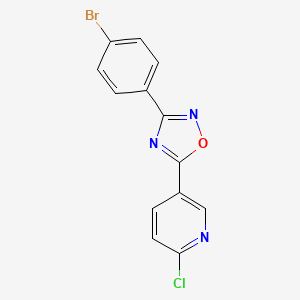
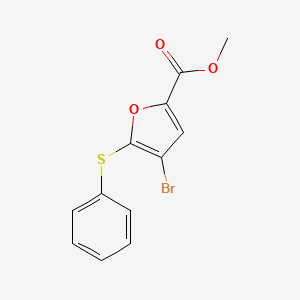
![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
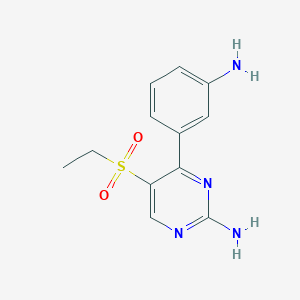

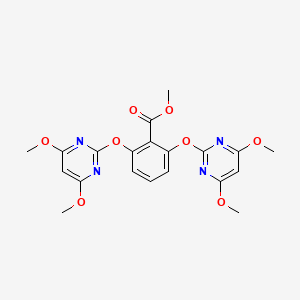
![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)
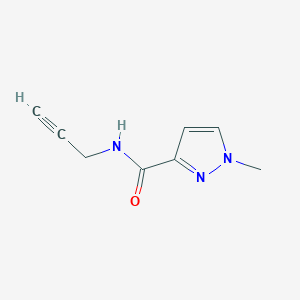
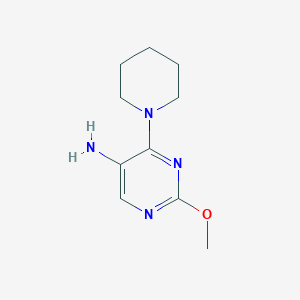

![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
